molecular formula C26H32BrP B056512 Octyltriphenylphosphonium bromide CAS No. 42036-78-2

Octyltriphenylphosphonium bromide

Cat. No. B056512
CAS RN: 42036-78-2
M. Wt: 455.4 g/mol
InChI Key: OBLXVLWZBMAMHE-UHFFFAOYSA-M
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Description

Synthesis Analysis Octyltriphenylphosphonium bromide is synthesized through various chemical reactions, often involving triphenylphosphine and specific bromides. For instance, Huang and Zhong (2019) developed a metal-free synthesis of aryltriphenylphosphonium bromides, including octyltriphenylphosphonium bromide, by reacting triphenylphosphine with aryl bromides in refluxing phenol (Huang & Zhong, 2019). Similarly, other studies have explored various methods for synthesizing related phosphonium bromides under different conditions, showcasing the versatility and adaptability of these synthesis processes (Suzuki & Sato, 2004), (Cory, Naguib, & Rasmussen, 1979).

Molecular Structure Analysis The molecular structure of octyltriphenylphosphonium bromide and related compounds has been studied through various techniques, including X-ray crystallography. Wood, Wikholm, and Mcewen (1977) analyzed the crystal and molecular structure of a related compound, benzyl(2-methoxyphenyl)diphenylphosphonium bromide, providing insights into the geometric configuration of these types of compounds (Wood, Wikholm, & Mcewen, 1977). Such studies are crucial for understanding the physical and chemical properties of octyltriphenylphosphonium bromide.

Chemical Reactions and Properties Octyltriphenylphosphonium bromide undergoes various chemical reactions, demonstrating its reactivity and functional versatility. For example, Ghammamy et al. (2007) synthesized a compound using propyltriphenylphosphonium bromide and analyzed its reactivity and oxidation properties (Ghammamy et al., 2007). These reactions highlight the compound's potential in various chemical processes.

Scientific Research Applications

  • Nanocomposite Materials : It was used in the modification of clay by ion exchange reaction for creating polyimide/clay hybrids, showing successful preparation through SEM and FTIR results and characterized thermal properties via thermogravimetric analysis (Ceylan, Çakmakçi, Beyler-Çigil, & Kahraman, 2014).

  • Photoredox Catalysis : Employed as a precursor of the CF2H radical for bromodifluoromethylation of alkenes under visible-light photoredox conditions, demonstrating its utility in organic synthesis (Lin, Ran, Xu, & Qing, 2016).

  • Chemical Synthesis : Utilized in the synthesis of trachyloban-19-oic acid from podocarpic acid, showcasing its application in complex organic synthesis (Cory, Naguib, & Rasmussen, 1979).

  • Bioassay Stabilization : Found to stabilize bioassays and preserve their glucose content unchanged for extended periods, potentially useful for studying metabolic processes in various challenging environments (Iarmol'chuk, 1998).

  • Surfactant Interfacial Activity : Investigated for its interfacial activity in water/hydrocarbon systems, demonstrating differential activity dependent on the hydrocarbon structure (Jia et al., 2019).

  • Selective Recognition in Herbal Analysis : Applied in the synthesis of a molecularly imprinted polymer for the separation and purification of rutin and quercetin from Herba Artemisiae Scopariae (Ma, Tang, & Row, 2017).

  • Antibacterial and Antiviral Polymer Applications : Used in the development of a cationic polyacrylamide with antibacterial and antiviral activities, indicating its potential in hygiene products or water clarification processes (Xue, Pan, Xiao, & Zhao, 2014).

  • Biodegradable Polyesters with Antibacterial Properties : Assisted in the DES-based synthesis of biodegradable polyesters for potential biomedical applications, emphasizing its role in the incorporation of active principle ingredients into polymer networks (García-Argüelles et al., 2013).

Safety And Hazards

Octyltriphenylphosphonium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for Octyltriphenylphosphonium bromide are not mentioned in the search results, it is known that this compound is used in various organic synthesis processes . Therefore, its future directions may involve further exploration of its potential uses in organic synthesis.

Relevant Papers There are several relevant papers that discuss Octyltriphenylphosphonium bromide. One paper discusses the modular modifications of Triphenylphosphonium . Another paper discusses the use of multicomponent reactions as potential synthetic processes, with Octyltriphenylphosphonium bromide used as a catalyst .

properties

IUPAC Name

octyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32P.BrH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLXVLWZBMAMHE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962221
Record name Octyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyltriphenylphosphonium bromide

CAS RN

42036-78-2
Record name Phosphonium, octyltriphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42036-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyltriphenylphosphonium bromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl(triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
H Ceylan, E Çakmakçi, A Beyler-Çiǧil… - IOP Conference …, 2014 - iopscience.iop.org
… In this study, octyltriphenylphosphonium bromide [OTPP-Br] was prepared from the reaction of triphenylphosphine and 1-bromooctane. The modification of clay was done by ion …
Number of citations: 3 iopscience.iop.org
E Çakmakçi, A Beyler-Çigil… - IOP Conference Series …, 2014 - search.proquest.com
… In this study, octyltriphenylphosphonium bromide [OTPP-Br] was prepared from the reaction of triphenylphosphine and 1-bromooctane. The modification of clay was done by ion …
Number of citations: 0 search.proquest.com
K Yang, CG Liu - Material Engineering and Mechanical Engineering …, 2016 - World Scientific
… Two kinds of ILs, octyltriphenylphosphonium bromide (OTPPBr) and 1-octyl-2-methylimidazolium bromide (OMIMBr) were prepared as two capping agents for the synthesis of ZrO2…
Number of citations: 1 www.worldscientific.com
H Birtane, A Beyler-Çiğil, E Çakmakçı… - Polymer-Plastics …, 2017 - Taylor & Francis
… The organoclay was prepared from the reaction of pristine clay with octyltriphenylphosphonium bromide. Phosphonium-modified clay displayed a negligible weight loss (<5%) below …
Number of citations: 1 www.tandfonline.com
PA Wallace, DE Minnikin - Chemistry and physics of lipids, 1996 - Elsevier
… in a Wittig reaction with l-octyltriphenylphosphonium bromide and n-butyl lithium in anhydrous tetrahydrofuran, a mixture of olefininic compounds. Trityl deprotection and hydrogenation …
Number of citations: 3 www.sciencedirect.com
F Boukezzoula, T Boumoud… - Letters in Organic …, 2015 - ingentaconnect.com
… -dihydropyrano[2,3-c]pyrazole-5-carbonitriles involving ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aromatic aldehydes using octyltriphenylphosphonium bromide (…
Number of citations: 4 www.ingentaconnect.com
E ÇAKMAKÇI - 2017 - openaccess.marmara.edu.tr
… The organoclay was prepared from the reaction of pristine clay with octyltriphenylphosphonium bromide. Phosphonium-modified clay displayed a negligible weight loss (<5%) below …
Number of citations: 0 openaccess.marmara.edu.tr
Y Guo, X Chen, J Cui, J Guo, H Zhang… - Polymers for …, 2021 - Wiley Online Library
Flame retardants (FRs) improve the intrinsic flammability of epoxy resins (EPs). However, the fundamental properties of EPs are inevitably compromised with the improvement of flame …
Number of citations: 5 onlinelibrary.wiley.com
JHP Tyman, RA Johnson - Journal of the American Oil …, 2007 - Wiley Online Library
… were synthesised by the reaction of 2-hydroxybenzaldehyde (salicyl aldehyde), 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde with n-octyltriphenylphosphonium bromide …
Number of citations: 6 aocs.onlinelibrary.wiley.com
BVS Reddy, RN Rao, B Kumaraswamy, JS Yadav - Tetrahedron Letters, 2014 - Elsevier
… Oxidation of the alcohol 16 using Dess–Martin periodinane followed by Wittig olefination with n-octyltriphenylphosphonium bromide in the presence of n-BuLi gave the corresponding …
Number of citations: 12 www.sciencedirect.com

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